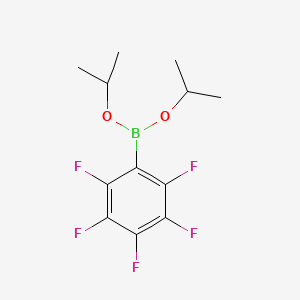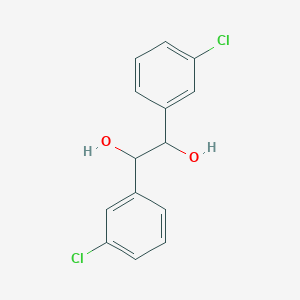
1,2-Ethanediol, 1,2-bis(3-chlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Ethanediol, 1,2-bis(3-chlorophenyl)- is a chemical compound with the molecular formula C14H12Cl2O2 and a molecular weight of 283.1 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediol, 1,2-bis(3-chlorophenyl)- can be achieved through several methods. One common approach involves the enantioselective hydrolytic reactions using epoxide hydrolases. For instance, the hydrolysis of racemic styrene oxide (rac-pCSO) in the presence of a pair of epoxide hydrolases can yield the desired compound . The reaction conditions typically involve a phosphate buffer system at pH 7.0 and a temperature of 25°C.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrocracking of sorbitol derived from bioconversion processes . The separation and purification of the compound are crucial steps, often achieved through distillation techniques.
化学反応の分析
Types of Reactions
1,2-Ethanediol, 1,2-bis(3-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
1,2-Ethanediol, 1,2-bis(3-chlorophenyl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing various organic compounds.
Biology: The compound is used in enzymatic studies and as a substrate for enzyme-catalyzed reactions.
Industry: The compound finds applications in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 1,2-Ethanediol, 1,2-bis(3-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of ®-eliprodil, the compound acts as an intermediate that undergoes further chemical transformations . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,2-Ethanediol (Ethylene Glycol): A simpler diol with the formula C2H6O2, commonly used as an antifreeze and in the production of polyesters.
1,3-Propanediol: Another diol with the formula C3H8O2, used in the production of polymers and as a solvent.
1,4-Butanediol: A diol with the formula C4H10O2, used in the manufacture of plastics, elastic fibers, and polyurethanes.
Uniqueness
1,2-Ethanediol, 1,2-bis(3-chlorophenyl)- is unique due to its specific structure, which includes two chlorophenyl groups. This structural feature imparts distinct chemical properties and reactivity, making it valuable in specialized applications such as the synthesis of neuroprotective agents.
特性
CAS番号 |
209900-08-3 |
|---|---|
分子式 |
C14H12Cl2O2 |
分子量 |
283.1 g/mol |
IUPAC名 |
1,2-bis(3-chlorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C14H12Cl2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,13-14,17-18H |
InChIキー |
YDXBEARQILYLAN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C(C(C2=CC(=CC=C2)Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


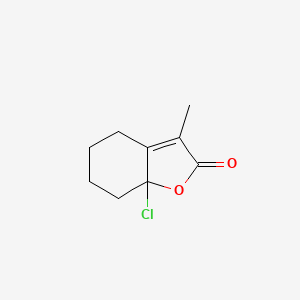
![Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14241654.png)
![Benzene, 1-[(1-chloro-2-methyl-1-propenyl)sulfinyl]-4-methyl-](/img/structure/B14241667.png)
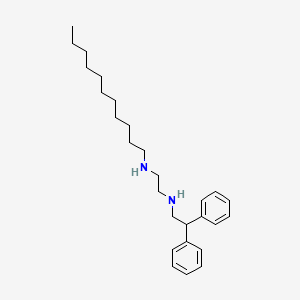
![2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]-](/img/structure/B14241689.png)
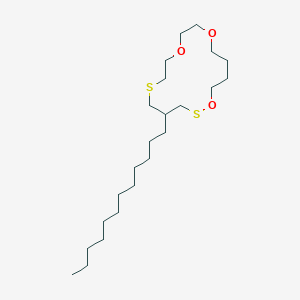
![[(Pent-2-en-1-yl)oxy]acetic acid](/img/structure/B14241692.png)
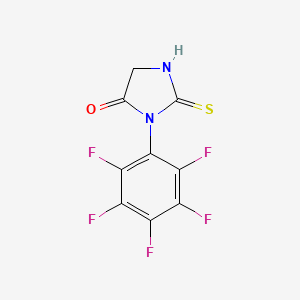

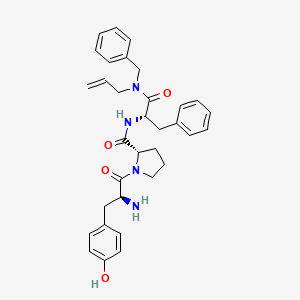

![(2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine](/img/structure/B14241710.png)

